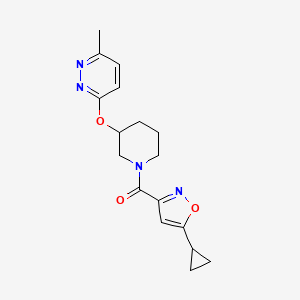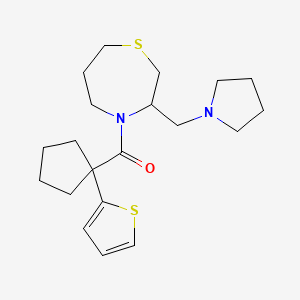![molecular formula C19H16N2O2 B2670040 2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-92-9](/img/structure/B2670040.png)
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one, also known as EMP, is a synthetic compound that belongs to the class of chromenopyrazoles. EMP has been a topic of interest in the field of medicinal chemistry due to its potential pharmacological properties.
Scientific Research Applications
Corrosion Inhibition : A study by Dohare et al. (2017) explored the use of pyranpyrazole derivatives, closely related to 2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one, as corrosion inhibitors for mild steel. These compounds showed significant inhibition properties and were analyzed using various methods including electrochemical techniques and theoretical studies (Dohare, Ansari, Quraishi, & Obot, 2017).
Material Synthesis and Characterization : Naveen et al. (2021) described the synthesis and characterization of a novel pyrazole derivative. This research involved detailed spectroscopic methods and crystal structure analysis, providing insights into the structural and electronic properties of such compounds (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Organic Light-Emitting Diodes (OLEDs) : Research by and et al. (2001) investigated the use of pyrazoloquinolines, compounds similar to this compound, as emitting materials in OLEDs. These studies are crucial for the development of advanced electronic and photonic devices (and, Balasubramaniam, Danel, and Jarosz, & Tomasik, 2001).
Antimicrobial Properties : Georgiadis, Couladouros, & Delitheos (1992) conducted research on derivatives of 2H-pyran-3(6H)-ones, which are structurally related to the compound of interest. They explored their antimicrobial properties, highlighting the potential of these compounds in medical applications (Georgiadis, Couladouros, & Delitheos, 1992).
Electrochemical and Theoretical Studies : El Hattak et al. (2021) investigated pyran-2-one derivatives for corrosion inhibition on mild steel in an acidic medium. This research, encompassing both experimental and computational approaches, is relevant to the understanding of the chemical behavior and applications of pyran derivatives in industrial settings (El Hattak, Izzaouihda, Rouifi, Benhiba, Tabti, Djedouani, Komiha, Abou El Makarim, Touzani, Oudda, Warad, & Zarrouk, 2021).
properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-13-5-7-15(8-6-13)21-19(22)16-11-14-10-12(2)4-9-17(14)23-18(16)20-21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDEAWJLWTROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=CC(=C4)C)OC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2669959.png)
![Ethyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2669960.png)




![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669971.png)



![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/no-structure.png)

![3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2669977.png)
![(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2669980.png)